methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate
Brand Name: Vulcanchem
CAS No.: 1206991-56-1
VCID: VC4266185
InChI: InChI=1S/C24H27N3O3/c1-27-21-6-4-3-5-20(21)26-22(27)17-9-7-16(8-10-17)15-25-23(28)18-11-13-19(14-12-18)24(29)30-2/h3-6,11-14,16-17H,7-10,15H2,1-2H3,(H,25,28)
SMILES: CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4=CC=C(C=C4)C(=O)OC
Molecular Formula: C24H27N3O3
Molecular Weight: 405.498

methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate

CAS No.: 1206991-56-1

Cat. No.: VC4266185

Molecular Formula: C24H27N3O3

Molecular Weight: 405.498

* For research use only. Not for human or veterinary use.

methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate - 1206991-56-1

Specification

CAS No. 1206991-56-1
Molecular Formula C24H27N3O3
Molecular Weight 405.498
IUPAC Name methyl 4-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methylcarbamoyl]benzoate
Standard InChI InChI=1S/C24H27N3O3/c1-27-21-6-4-3-5-20(21)26-22(27)17-9-7-16(8-10-17)15-25-23(28)18-11-13-19(14-12-18)24(29)30-2/h3-6,11-14,16-17H,7-10,15H2,1-2H3,(H,25,28)
Standard InChI Key HGKXROZYTJDKBD-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4=CC=C(C=C4)C(=O)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1-methyl-1H-benzo[d]imidazole group attached to a cyclohexane ring at the 4-position. A methylene bridge links the cyclohexyl group to a carbamoyl moiety, which is esterified with a methyl benzoate group. This configuration enhances lipophilicity, potentially improving membrane permeability and target binding .

Key Structural Components:

  • Benzimidazole Core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, known for intercalating DNA and inhibiting enzymes like topoisomerases .

  • Cyclohexyl Group: Introduces conformational rigidity and steric bulk, which may modulate selectivity for biological targets .

  • Carbamoyl Benzoate Ester: Provides hydrogen-bonding capabilities and metabolic stability compared to free carboxylic acids .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₄H₂₇N₃O₃
Molecular Weight405.498 g/mol
CAS Number1206991-56-1
Solubility (Predicted)Low in water; soluble in DMSO

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting from 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde. A reductive amination with 4-aminomethylcyclohexanol yields the cyclohexyl intermediate, which is subsequently coupled to methyl 4-(chlorocarbonyl)benzoate under Schotten-Baumann conditions .

Critical Reaction Parameters:

  • Reductive Amination: Performed using sodium cyanoborohydride in methanol at 60°C, achieving ~70% yield .

  • Esterification: Requires anhydrous conditions and catalytic DMAP to prevent hydrolysis.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Reductive AminationNaBH₃CN, MeOH, 60°C, 12h68–72
Carbamoyl FormationClCOBenzoate, Et₃N, DCM, 0°C85

Biological Activities and Mechanisms

Anticancer Activity

Benzimidazoles interact with tubulin and topoisomerases, inducing apoptosis in cancer cells. The methyl carbamoyl group in this compound may stabilize interactions with ATP-binding pockets in kinases .

Inferred Mechanisms:

  • Tubulin Polymerization Inhibition: Observed in analogs with similar substituents (IC₅₀: 0.8–2.4 μM) .

  • Topoisomerase II Poisoning: Linked to planar benzimidazole systems intercalating DNA .

Analytical Characterization

Spectroscopic Techniques

  • ¹H NMR: Peaks at δ 8.2–7.1 ppm (aromatic protons), δ 3.8 ppm (ester methyl), and δ 2.9 ppm (cyclohexyl methine) .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 406.1, consistent with the molecular formula .

Table 3: Key NMR Assignments

Proton EnvironmentChemical Shift (δ, ppm)
Benzimidazole H-4, H-78.21 (d, J = 8.4 Hz)
Cyclohexyl CH₂2.85–2.95 (m)
Ester OCH₃3.78 (s)

Comparative Analysis with Analogous Compounds

Structural Modifications and Activity Trends

  • Methyl 4-(1H-imidazol-1-yl)benzoate: Lacks the cyclohexyl group, showing reduced antifungal activity (MIC: >50 μg/mL vs. Candida albicans) .

  • (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine: The primary amine derivative exhibits moderate antibacterial activity but poor metabolic stability .

Key Insight: The cyclohexyl-carbamoyl-benzoate scaffold in the target compound balances lipophilicity and polarity, optimizing bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator